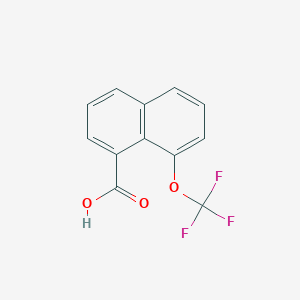

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H7F3O3 |

|---|---|

Molekulargewicht |

256.18 g/mol |

IUPAC-Name |

8-(trifluoromethoxy)naphthalene-1-carboxylic acid |

InChI |

InChI=1S/C12H7F3O3/c13-12(14,15)18-9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17) |

InChI-Schlüssel |

AYWHMZIHOJAAQB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)OC(F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Bromination Followed by Cyanide Substitution

A patent (US4376214A) describes a halogen/cyanide exchange strategy for synthesizing naphthalene carboxylic acids. While originally applied to naphthalene-1,4-dicarboxylic acid, this method can be adapted for the target compound:

-

Bromination : Start with 1-bromonaphthalene, acetylated via Friedel-Crafts acylation to yield 4-bromo-1-acetylnaphthalene.

-

Cyanide Substitution : React 8-bromo-1-(trifluoromethoxy)naphthalene with copper(I) cyanide (1–1.5 eq) in polar aprotic solvents (e.g., dimethylformamide, quinoline) at 150–250°C.

-

Hydrolysis : Saponify the intermediate copper-cyano complex with 10–35% NaOH, followed by acidification to precipitate the carboxylic acid.

Key Data :

This method faces limitations in introducing the trifluoromethoxy group post-cyanidation, requiring additional steps for -OCF₃ installation.

Sequential Electrophilic Substitution

A two-step approach involves introducing -OCF₃ and -COOH via electrophilic aromatic substitution (EAS):

-

Trifluoromethoxylation :

-

Carboxylation :

Optimization Insights :

-

Solvent Effects : Dimethylacetamide (DMAc) improves -OCF₃ incorporation by stabilizing reactive intermediates.

-

Yield Trade-offs : Higher temperatures (>120°C) accelerate carboxylation but risk decarboxylation.

Palladium-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

A modular strategy leverages cross-coupling to assemble pre-functionalized fragments:

-

Synthesis of Boronic Esters :

-

Coupling with COOH Precursors :

Critical Parameters :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2 mol% Pd(PPh₃)₄ | 78% |

| Solvent System | THF:H₂O (3:1) | Maximizes solubility |

| Reaction Time | 24 h | Completes transmetallation |

Oxidative Functionalization of Methyl Groups

Oxidation of 1-(Trifluoromethoxy)-8-methylnaphthalene

This method converts a methyl group to -COOH via sequential oxidation:

-

Chlorination : Treat 8-methyl derivative with SOCl₂ to form 8-(chloromethyl)-1-(trifluoromethoxy)naphthalene.

-

Oxidation : Use KMnO₄ in acidic medium (H₂SO₄/H₂O) at 90°C for 6 h.

Spectroscopic Validation :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Halogen/Cyanide Exchange | High functional group tolerance | Multi-step, requires CuCN | 60–75% |

| Sequential EAS | Atom-economic | Limited to activated substrates | 50–65% |

| Suzuki Coupling | Modular, scalable | Sensitive to boronic acid purity | 70–78% |

| Methyl Oxidation | Straightforward reagents | Over-oxidation risks | 55–70% |

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(Trifluormethoxy)naphthalin-8-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Chinonen oder anderen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder andere reduzierte Formen umwandeln.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.

Substitution: Elektrophile aromatische Substitutionsreaktionen können Reagenzien wie Halogene (z. B. Brom) oder Nitrierungsmittel (z. B. Salpetersäure) beinhalten.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann Oxidation beispielsweise zu Chinonen führen, während Reduktion Alkohole oder andere reduzierte Derivate produzieren kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Naphthalinring einführen.

Wissenschaftliche Forschungsanwendungen

Research into the biological activity of 1-(trifluoromethoxy)naphthalene-8-carboxylic acid is ongoing, with preliminary studies suggesting potential pharmacological properties similar to other compounds with trifluoromethoxy groups. The following aspects are noteworthy:

- Protein Binding : The electron-withdrawing nature of the trifluoromethoxy group may enhance binding affinity to proteins and enzymes, influencing pharmacokinetics and pharmacodynamics .

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against bacterial strains, including methicillin-resistant Staphylococcus aureus .

Applications in Medicinal Chemistry

This compound has potential applications in drug design due to its unique electronic properties:

- Drug Development : Its ability to modulate interactions with biological targets makes it a candidate for developing new therapeutic agents.

- Metabolic Stability : The trifluoromethoxy group may improve metabolic stability, which is advantageous for drug candidates .

Materials Science Applications

The compound's unique properties also lend themselves to applications in materials science:

- Polymer Chemistry : Its incorporation into polymer matrices could enhance material performance due to improved thermal and mechanical properties.

- Sensors : The compound may be utilized in sensor technology due to its reactivity and ability to interact with various analytes.

Wirkmechanismus

The mechanism of action of 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid involves its interaction with molecular targets and pathways within a given system. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules . The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating the compound’s behavior in various environments .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 1-(trifluoromethoxy)naphthalene-8-carboxylic acid with structurally related naphthalene derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of Selected Naphthalene Carboxylic Acid Derivatives

*Calculated molecular weight based on formula.

Key Comparisons:

Acidity :

- The trifluoromethoxy group in this compound significantly lowers the pKa of the carboxylic acid compared to 1-naphthoic acid due to its electron-withdrawing nature. This effect is stronger than that of methoxy (-OCH₃) in the tetrahydronaphthalene derivative .

- Halogenated analogs (e.g., 8-bromo-3-fluoro derivative) exhibit moderate acidity, with fluorine’s electronegativity partially offsetting bromine’s electron-withdrawing effects .

However, hydrogenated derivatives (e.g., 8-methoxy-tetrahydronaphthalene) show improved solubility in polar solvents due to reduced aromaticity .

Applications :

- Materials Science : Trifluoromethoxy-substituted compounds are precursors for liquid crystals, as seen in 4-(trifluoromethoxy)benzoic acid-based biphenyl esters .

- Pharmaceuticals : Hydrogenated naphthalene derivatives (e.g., tetrahydronaphthalene-1-carboxylic acid) are explored for their stereochemical complexity and metabolic stability .

- Synthetic Intermediates : Halogenated derivatives (e.g., 8-bromo-3-fluoro compound) serve as substrates for Suzuki-Miyaura coupling reactions .

Stability :

- The trifluoromethoxy group imparts resistance to oxidative degradation compared to methoxy or hydroxy groups, making it suitable for high-temperature applications .

Research Findings:

- Synthetic Routes : Microwave-assisted synthesis (e.g., carboxamide derivatives from 3-hydroxynaphthalene-2-carboxylic acid) highlights efficient methods for functionalizing naphthalene cores .

- Steric and Electronic Effects : Substituent position (e.g., -COOH at 8 vs. 1) alters intermolecular interactions, as seen in sulfonic acid derivatives (e.g., 1-naphthylamine-8-sulfonic acid), where sulfonic acid groups dominate solubility and ionic properties .

Biologische Aktivität

1-(Trifluoromethoxy)naphthalene-8-carboxylic acid is a compound characterized by its unique trifluoromethoxy group and carboxylic acid functional group attached to a naphthalene ring. Its molecular formula is C₁₂H₇F₃O₃, with a molecular weight of 256.18 g/mol. The trifluoromethoxy substituent significantly influences the compound's reactivity and potential biological interactions, although specific studies on its biological activity remain limited.

The presence of the trifluoromethoxy group enhances the compound's electronegativity, which can affect its pharmacological properties. This structural feature may improve metabolic stability and modulate interactions with biological targets, making it of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₇F₃O₃ |

| Molecular Weight | 256.18 g/mol |

| Functional Groups | Trifluoromethoxy, Carboxylic Acid |

| Structural Characteristics | Aromatic Naphthalene |

Biological Activity Insights

While direct research on the biological activity of this compound is sparse, compounds with similar structures often exhibit significant pharmacological properties. For instance, the trifluoromethyl group has been associated with enhanced potency in various biological assays. It has been noted that compounds containing such groups can show improved interactions with enzymes and receptors due to their unique electronic properties .

Case Studies and Related Compounds

Research into related compounds provides insights into potential biological activities:

- Trifluoromethyl Group Influence : Studies have shown that the incorporation of trifluoromethyl or trifluoromethoxy groups can enhance the potency of drugs by improving their binding affinity to biological targets. For example, in one study, a trifluoromethyl-substituted compound exhibited a six-fold increase in potency for inhibiting serotonin uptake compared to its non-fluorinated analog .

- Medicinal Chemistry Applications : The unique properties of fluorinated compounds have led to their exploration in drug design, particularly for targeting diseases such as cancer and infectious diseases. The trifluoromethoxy group may contribute to improved selectivity and reduced side effects in therapeutic applications .

Computational Studies

Computational chemistry methods are suggested for further exploration of this compound's interactions with biological targets. These studies could predict reactivity patterns and potential biological effects based on electronic distribution influenced by the trifluoromethoxy substituent.

Future Research Directions

Further studies are warranted to elucidate the specific biological effects of this compound. Potential research avenues include:

- In vitro and In vivo Studies : Conducting detailed pharmacological assessments to determine the compound's efficacy against various biological targets.

- SAR (Structure-Activity Relationship) Analysis : Exploring how modifications to the structure influence biological activity.

- Mechanistic Studies : Investigating the mechanisms through which this compound interacts with cellular pathways.

Q & A

Basic: What synthetic strategies are optimal for preparing 1-(Trifluoromethoxy)naphthalene-8-carboxylic acid, considering regioselectivity challenges?

Answer:

The synthesis typically involves coupling a trifluoromethoxy group to a naphthalene scaffold. Key steps include:

- Nucleophilic substitution : Reacting 8-bromo- or 8-hydroxynaphthalene derivatives with trifluoromethylating agents (e.g., (CF₃O)₂SO₂) under anhydrous conditions .

- Carboxylic acid introduction : Oxidation of a methyl group at the 8-position using KMnO₄ or RuO₄ in acidic media, followed by purification via recrystallization (ethanol/water) or preparative HPLC .

- Regioselectivity control : Steric hindrance from the naphthalene ring and directing groups (e.g., boronic acids in Suzuki-Miyaura cross-coupling) can improve yield. Computational modeling (DFT) predicts reactive sites, reducing byproducts .

Advanced: How can computational methods resolve contradictions in reported toxicity mechanisms of trifluoromethoxy-substituted naphthalenes?

Answer:

Discrepancies in toxicity data (e.g., LD50 variations) may arise from species-specific metabolism or experimental design. Strategies include:

- QSAR modeling : Correlating molecular descriptors (logP, polar surface area) with toxicity endpoints to identify structural determinants of toxicity .

- In silico docking : Simulating interactions with cytochrome P450 enzymes to predict metabolic pathways (e.g., epoxidation vs. hydroxylation) .

- Meta-analysis : Aggregating data from PubMed and TOXCENTER while controlling for variables like exposure duration and dosing protocols .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

- ¹H/¹³C/¹⁹F NMR : Confirms trifluoromethoxy (-OCF₃) presence (δ ~58 ppm in ¹⁹F NMR) and carboxylic acid proton (δ ~12 ppm in ¹H NMR). Coupling patterns verify substitution positions .

- IR spectroscopy : Identifies carboxylic acid C=O stretch (~1700 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹) .

- Mass spectrometry (HRMS) : Validates molecular formula (C₁₂H₇F₃O₃) with <2 ppm error .

Advanced: How does X-ray crystallography elucidate the spatial effects of the trifluoromethoxy group on molecular interactions?

Answer:

Single-crystal X-ray diffraction reveals:

- Conformational rigidity : The trifluoromethoxy group adopts a planar orientation due to resonance stabilization, influencing π-π stacking with aromatic residues in enzyme active sites .

- Hydrogen-bonding networks : The carboxylic acid group forms strong interactions with water or protein residues, critical for crystallographic refinement .

- Electron density maps : Differentiate between rotational isomers, aiding in understanding steric effects during ligand-receptor binding .

Basic: What in vitro assays assess the compound’s enzyme inhibition potential?

Answer:

- Enzyme kinetics : Measure IC50 values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in microsomal preparations .

- Fluorescence polarization : Quantify binding affinity to targets like cyclooxygenase-2 (COX-2) .

- Cellular assays : Use HEK293 cells transfected with luciferase reporters to monitor pathway modulation (e.g., NF-κB inhibition) .

Advanced: How can conflicting data on environmental persistence be reconciled?

Answer:

Environmental degradation studies show variability due to:

- Matrix effects : Sediment vs. aqueous hydrolysis rates differ by pH and organic content. Use standardized OECD 309/316 protocols for comparability .

- Photolysis : UV-Vis spectroscopy tracks degradation products (e.g., decarboxylated naphthalenes) under simulated sunlight. Half-life ranges from 12–72 hours depending on latitude .

- QSAR models : Predict biodegradation using EPI Suite™, incorporating trifluoromethoxy’s electron-withdrawing effects .

Basic: What purification methods ensure high purity (>98%) for biological studies?

Answer:

- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 to 1:1).

- Recrystallization : Ethanol/water (7:3) yields needle-like crystals; monitor purity via melting point (mp 141–143°C) .

- Preparative HPLC : C18 column with 0.1% TFA in acetonitrile/water (gradient: 40–80% ACN) .

Advanced: What strategies mitigate off-target effects in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.